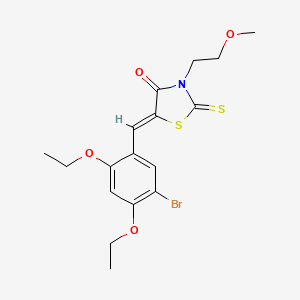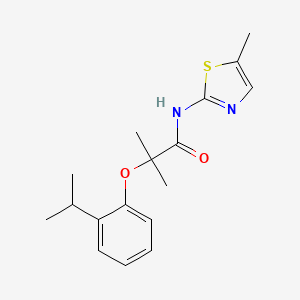![molecular formula C16H17FN2O3S B5102246 N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide](/img/structure/B5102246.png)
N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide, also known as FPS-ZM1, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a selective and potent inhibitor of the μ-opioid receptor (MOR) in 2009 by researchers at the University of Michigan. Since then, FPS-ZM1 has been used in numerous studies to investigate the role of MOR in various physiological processes.
Mécanisme D'action
N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide acts as a competitive antagonist of the MOR, binding to the receptor and preventing the binding of endogenous ligands such as endorphins and enkephalins. This leads to a reduction in the activity of MOR and a subsequent decrease in the analgesic effects of opioids.
Biochemical and Physiological Effects
The use of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide has revealed that MOR plays a key role in a number of physiological processes, including pain modulation, reward, and addiction. It has also been shown to be involved in the regulation of gastrointestinal function, respiratory function, and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide is its selectivity for MOR, which allows researchers to investigate the specific role of this receptor in various physiological processes. However, one of the limitations of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide is its relatively low potency, which requires higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several future directions for the use of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide in scientific research. One area of interest is the investigation of the role of MOR in the development of tolerance and dependence to opioids. Another area of interest is the development of more potent and selective MOR antagonists that can be used in clinical settings to treat opioid addiction and overdose.
In conclusion, N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide is a small molecule inhibitor that has been widely used in scientific research to investigate the role of MOR in various physiological processes. Its selectivity for MOR and its ability to block the effects of opioids make it a valuable tool for studying pain, addiction, and other related conditions. However, its relatively low potency and limited availability make it important to continue to develop more potent and selective MOR antagonists for use in both laboratory and clinical settings.
Méthodes De Synthèse
The synthesis of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide involves a multi-step process that includes the reaction of 2-fluoro-4-nitroaniline with propylamine, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with p-toluenesulfonyl chloride to form the sulfonyl chloride intermediate, which is finally reacted with 4-aminobenzamide to yield N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide has been used extensively in scientific research to investigate the role of MOR in various physiological processes. One of the key applications of N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide has been in the study of pain and analgesia. It has been shown to be effective in blocking the analgesic effects of MOR agonists, suggesting that MOR is a key player in the modulation of pain.
Propriétés
IUPAC Name |
N-[2-fluoro-4-(propylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-2-10-18-23(21,22)13-8-9-15(14(17)11-13)19-16(20)12-6-4-3-5-7-12/h3-9,11,18H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYNXQNBZYRQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5102167.png)



![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)
![diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)

![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis[N~2~-(3-isopropoxypropyl)ethanediamide]](/img/structure/B5102201.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5102208.png)
![4-(3-chloro-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102216.png)
![5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5102224.png)

![N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide](/img/structure/B5102244.png)